5-Cyclopropylpicolinaldehyde
Overview
Description
5-Cyclopropylpicolinaldehyde: is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . It is a derivative of picolinaldehyde, characterized by the presence of a cyclopropyl group attached to the fifth position of the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpicolinaldehyde typically involves the cyclopropylation of picolinaldehyde. One common method is the reaction of picolinaldehyde with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclopropylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed:
Oxidation: 5-Cyclopropylpicolinic acid.
Reduction: 5-Cyclopropylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropylpicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is harnessed in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Picolinaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylbenzaldehyde: Contains a benzene ring instead of a pyridine ring.
Cyclopropylformaldehyde: A simpler structure with only a cyclopropyl group and an aldehyde group.
Uniqueness: 5-Cyclopropylpicolinaldehyde is unique due to the combination of the cyclopropyl group and the picolinaldehyde structure. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
5-cyclopropylpyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-9-4-3-8(5-10-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYODVYVWOXGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745107 | |
Record name | 5-Cyclopropylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256825-21-4 | |
Record name | 5-Cyclopropyl-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256825-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclopropylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclopropylpyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.